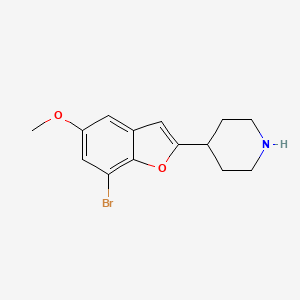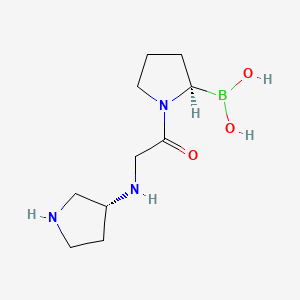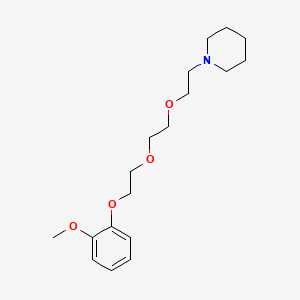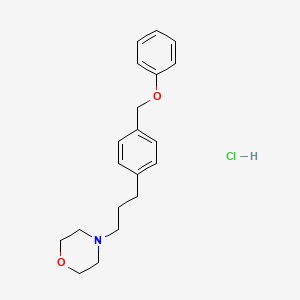
Fomocaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fomocaine hydrochloride is a synthetic compound that belongs to the class of local anesthetics. It is a potent and long-acting anesthetic agent that is commonly used in clinical and laboratory settings. Fomocaine hydrochloride is also known by its chemical name, 2-(2,6-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide hydrochloride.
科学的研究の応用
Local Anesthetic and Dermatological Uses
Fomocaine hydrochloride is primarily known as a basic ether-type local anesthetic used in dermatological practices. It is effective in surface anesthesia, a quality that has made it a subject of interest for many years. Modifications of the fomocaine molecule aim to enhance its physicochemical properties and explore potential new systemic applications, such as in the treatment of migraine or as an antiarrhythmic agent. Investigations into various fomocaine derivatives have been conducted to understand their interactions with the cytochrome P450 system, in vivo toxicity, and local anesthetic effects (Lupp et al., 2007).
Potential in Antiarrhythmic Therapy
Fomocaine hydrochloride and its derivatives have been studied for their antiarrhythmic activity. In vitro and in vivo experiments using guinea pig atrial preparations and the anaesthetized rat model have shown that certain fomocaine derivatives are significantly more active than reference drugs like lidocaine or quinidine in prolonging the functional refractory period and reducing the maximal driving frequency, which are measures of antiarrhythmic activity. These findings suggest a potential role for fomocaine in cardiac arrhythmia treatment (Bräunig et al., 1989).
Influence on Cytochrome P450 and Toxicity Considerations
Fomocaine and its derivatives have been evaluated for their effects on the cytochrome P450 system and related toxicity. The impact on the CYP system by fomocaine derivatives tends to be less than that of fomocaine itself, suggesting a safer profile in terms of drug-drug interactions and potential toxicity. However, the toxicity of these derivatives is generally comparable to fomocaine, highlighting the need for cautious use and further investigation (Lupp et al., 2006).
Novel Applications in Neuronal Systems
Fomocaine and its derivatives have been explored for their application in neuronal systems. Studies have shown their ability to block voltage-gated Na(+) currents in neurons, which is a key mechanism underlying their anesthetic action. The blocking effect of fomocaine on both tetrodotoxin-resistant and tetrodotoxin-sensitive Na(+) currents has been established, indicating its potential in more targeted neuronal applications (Baumgart et al., 2010).
Photochromic Ion Channel Blockers
Fomocaine has been used as a base for developing photochromic ion channel blockers like fotocaine. These novel blockers allow for the optical control of neuronal action potential firing, showcasing the innovative use of fomocaine derivatives in controlling neuronal systems with high spatial and temporal precision (Schoenberger et al., 2014).
特性
CAS番号 |
56583-43-8 |
|---|---|
製品名 |
Fomocaine hydrochloride |
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC名 |
4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H |
InChIキー |
HWDXMCUKRADNLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
正規SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
その他のCAS番号 |
56583-43-8 |
関連するCAS |
17692-39-6 (Parent) |
同義語 |
P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



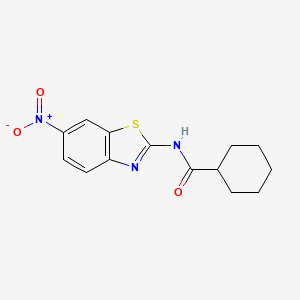
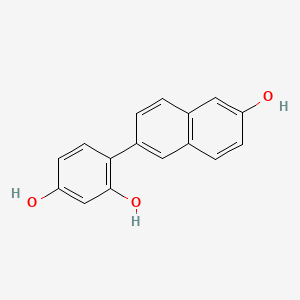
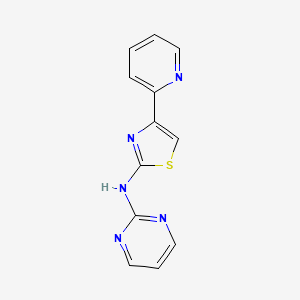
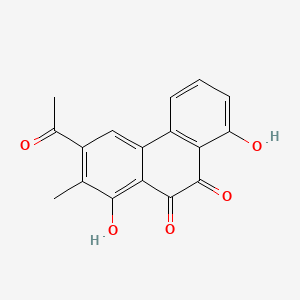
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
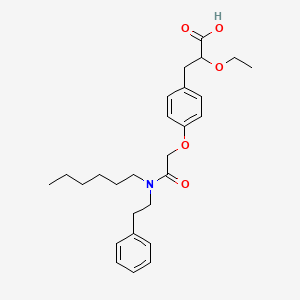
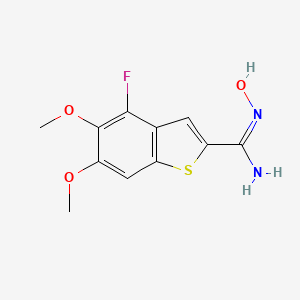
![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)
